An In-depth Technical Guide to the Synthesis of 5-Methyloxepan-2-one
An In-depth Technical Guide to the Synthesis of 5-Methyloxepan-2-one
Foreword: The Significance of 5-Methyloxepan-2-one in Modern Chemistry
5-Methyloxepan-2-one, a substituted ε-caprolactone, is a molecule of considerable interest in the fields of polymer chemistry and drug discovery. Its structural features, including a seven-membered lactone ring and a methyl substituent, impart unique properties to polymers derived from it, influencing their biodegradability, thermal stability, and mechanical strength. In the pharmaceutical industry, the oxepanone scaffold is a recurring motif in various biologically active molecules. The targeted synthesis of derivatives such as 5-Methyloxepan-2-one is crucial for the development of new therapeutic agents and advanced materials. This guide provides a comprehensive overview of the primary synthetic routes to 5-Methyloxepan-2-one, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
I. The Cornerstone of Synthesis: Baeyer-Villiger Oxidation of 4-Methylcyclohexanone
The most direct and widely employed method for the synthesis of 5-Methyloxepan-2-one is the Baeyer-Villiger oxidation of 4-methylcyclohexanone. This classical ring-expansion reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone.[1]
A. Mechanistic Insights and Regioselectivity
The Baeyer-Villiger oxidation proceeds via the formation of a Criegee intermediate, which then undergoes a concerted rearrangement. The regioselectivity of the oxygen insertion is a critical aspect of this reaction. In the case of unsymmetrical ketones like 4-methylcyclohexanone, the migratory aptitude of the adjacent carbon atoms dictates the major product. The general order of migratory preference is tertiary alkyl > secondary alkyl > primary alkyl > methyl.
In the oxidation of 4-methylcyclohexanone, the two potential migrating groups are a secondary carbon (C2) and another secondary carbon (C6). However, the migratory aptitude is influenced by the substitution pattern. The more substituted carbon atom preferentially migrates. Therefore, the migration of the more substituted secondary carbon (the methine group at C4 is not adjacent to the carbonyl) leads to the formation of 5-Methyloxepan-2-one as the major product over its isomer, 4-methyloxepan-2-one.
Caption: Baeyer-Villiger oxidation of 4-methylcyclohexanone.
B. Chemical Oxidation: The Use of Peroxyacids
meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the Baeyer-Villiger oxidation.[2] The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or chloroform, and often includes a buffer, like sodium bicarbonate, to neutralize the acidic byproduct, meta-chlorobenzoic acid.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylcyclohexanone (1.0 eq) in dichloromethane (DCM).
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Reagent Addition: Add sodium bicarbonate (2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
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Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in DCM to the reaction mixture over 30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer.
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Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-Methyloxepan-2-one.
| Parameter | Value |
| Starting Material | 4-Methylcyclohexanone |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
C. Biocatalytic Oxidation: A Greener Approach
In recent years, biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods. Cyclohexanone monooxygenases (CHMOs) are a class of enzymes that can catalyze the Baeyer-Villiger oxidation with high regio- and enantioselectivity under mild reaction conditions.[3] The use of whole-cell biocatalysts or isolated enzymes offers advantages such as reduced waste generation and the avoidance of harsh reagents.
A chemo-enzymatic approach utilizing Candida antarctica lipase B (CALB) for the in-situ generation of the peroxy acid from a carboxylic acid and hydrogen peroxide has been successfully applied to the synthesis of 4-methylcaprolactone (5-Methyloxepan-2-one).[4][5]
Experimental Protocol: Chemo-enzymatic Baeyer-Villiger Oxidation
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Reaction Mixture: In a round-bottom flask, combine 4-methylcyclohexanone (0.5 mmol), a suitable carboxylic acid (e.g., octanoic acid, 1 mmol), and toluene (1 ml).
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Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435, 0.1 g).
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Oxidant Addition: Add 30% aqueous hydrogen peroxide (1 mmol) dropwise to the mixture.
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Incubation: Seal the flask and shake at a constant temperature (e.g., 25 °C) for 3-8 days.
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Work-up: After the reaction, wash the mixture with a 10% aqueous solution of sodium bicarbonate.
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Purification: Dry the organic phase over anhydrous magnesium sulfate, concentrate, and purify by column chromatography (hexane:ethyl acetate, 4:1) to yield (R)-4-methylcaprolactone with a reported yield of 93%.[4]
| Parameter | Value |
| Biocatalyst | Candida antarctica lipase B (CALB) |
| Primary Oxidant | Hydrogen Peroxide (30% aq.) |
| Peracid Precursor | Carboxylic Acid |
| Solvent | Toluene |
| Temperature | 18-25 °C |
| Reported Yield | 93% |
II. Alternative Synthetic Strategies
A. Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of cyclic compounds, including lactones. This reaction typically involves an acyclic diene precursor that undergoes intramolecular cyclization in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst. The synthesis of 5-Methyloxepan-2-one via RCM would necessitate the preparation of a suitable unsaturated hydroxy acid or ester precursor.
Caption: General workflow for lactone synthesis via RCM.
This multi-step approach offers flexibility in introducing various substituents but is generally less atom-economical than the direct Baeyer-Villiger oxidation.
III. Characterization and Purity Assessment
The successful synthesis of 5-Methyloxepan-2-one must be confirmed by appropriate analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methylene protons adjacent to the oxygen and carbonyl groups, and the methine proton. For comparison, the 1H NMR spectrum of the related 5-methyl-2-hexanone shows a singlet for the acetyl protons at ~2.14 ppm and a doublet for the methyl protons at ~0.89 ppm.[6]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group, typically in the range of 1720-1740 cm-1.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
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Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are crucial for assessing the purity of the final product and for monitoring the progress of the reaction.
IV. Conclusion and Future Perspectives
The synthesis of 5-Methyloxepan-2-one is most efficiently achieved through the Baeyer-Villiger oxidation of 4-methylcyclohexanone. This method offers high yields and predictable regioselectivity. The choice between a classical chemical approach using peroxyacids and a greener biocatalytic route will depend on factors such as scale, desired enantiopurity, and environmental considerations. As the demand for functionalized polymers and complex pharmaceutical intermediates grows, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted lactones like 5-Methyloxepan-2-one will remain an active area of research. Future efforts may focus on the discovery of novel catalysts, both chemical and biological, that can operate under milder conditions with enhanced substrate scope and selectivity.
V. References
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Chrobok, A., et al. (2015). Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. Chemical Communications, 51(82), 15141-15144. Available at: [Link]
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Batalini, C., & Bieber, L. W. (2019). SYNTHESIS OPTIMIZATION OF THE BAEYER-VILLIGER OXIDATION OF 3- METHYLCYCLOHEXANONE. Revista Panorâmica, (Especial 2019). Available at: [Link]
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Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633.
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Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-798.
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Synthesis Workshop. (2020, July 11). The Baeyer-Villiger Oxidation (Episode 15) [Video]. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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Wikipedia contributors. (2023, December 28). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]
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Chrobok, A., et al. (2015). Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. Chemical Communications, 51(82), 15141-15144. Available at: [Link]
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Karande, R., et al. (2018). Biocatalytic conversion of cycloalkanes to lactones using an in-vivo cascade in Pseudomonas taiwanensis VLB120. Biotechnology and Bioengineering, 115(2), 312-320. Available at: [Link]
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Master Organic Chemistry. (2019, September 5). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
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IQ UFRGS. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Retrieved from [Link]
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Mamedov, I. G., & Mamedov, E. I. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods. Indian Journal of Chemistry - Section B, 61B(7), 808-814. Available at: [Link]
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Bretschneider, L., et al. (2021). Characterization of different biocatalyst formats for BVMO‐catalyzed cyclohexanone oxidation. Biotechnology and Bioengineering, 118(7), 2719-2733. Available at: [Link]
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alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]
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Wikipedia contributors. (2023, December 28). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]
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